molecular formula C16H22N4O2S B14160934 2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide CAS No. 959578-56-4

2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B14160934
CAS No.: 959578-56-4
M. Wt: 334.4 g/mol
InChI Key: PRFQOAMZAIBCCT-ZDUSSCGKSA-N
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Description

2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a unique structure combining an oxadiazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide moiety, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the acetamide position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an anti-diabetic agent, the compound inhibits the α-glucosidase enzyme, thereby reducing the breakdown of carbohydrates into glucose and helping to manage blood sugar levels . The oxadiazole ring and sulfanyl group are crucial for binding to the enzyme’s active site, while the acetamide moiety enhances the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and sulfanyl group provides a versatile platform for further chemical modifications, while the acetamide moiety enhances its pharmacokinetic profile.

Properties

CAS No.

959578-56-4

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-[[5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C16H22N4O2S/c1-9(2)13(17)15-19-20-16(22-15)23-8-12(21)18-14-10(3)6-5-7-11(14)4/h5-7,9,13H,8,17H2,1-4H3,(H,18,21)/t13-/m0/s1

InChI Key

PRFQOAMZAIBCCT-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(O2)[C@H](C(C)C)N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(O2)C(C(C)C)N

Origin of Product

United States

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